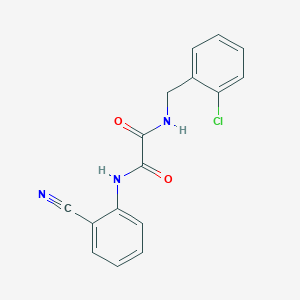
2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid is a useful research compound. Its molecular formula is C8H13F3N2O4 and its molecular weight is 258.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Intermediate Applications
- A significant application of trifluoroacetic acid (TFA) in research involves the synthesis of medicinally important compounds. For example, TFA-promoted three-component coupling of aziridines, arynes, and water has been utilized to create N-aryl β-amino and γ-amino alcohol derivatives, highlighting the versatility of using azetidines and related structures in medicinal chemistry (Roy et al., 2015).
Development of New Synthetic Pathways
- Research has explored the preparation of difluoro(trimethylsilyl)acetamides as precursors to 3,3-difluoroazetidinones, demonstrating an innovative route to these compounds and potentially expanding the toolbox for synthesizing fluorinated molecules with high relevance in pharmaceuticals (Bordeau et al., 2006).
Ligand Development for Nicotinic Receptors
- The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, illustrates the application of azetidines in developing ligands for nicotinic receptors. This specific compound was synthesized via Stille coupling, followed by deprotection using TFA, showcasing the role of azetidin-3-yloxy derivatives in creating tools for neuroscientific research (Karimi & Långström, 2002).
Creation of β-Lactam Hybrids with Antimicrobial Properties
- The synthesis of novel benzothiazole-substituted β-lactam hybrids from (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for 2-azetidinones has been reported. These compounds were evaluated for antimicrobial activities, illustrating the potential of azetidin-3-yloxy derivatives in contributing to the development of new antimicrobial agents (Alborz et al., 2018).
Trifluoromethyl-Containing Compounds Synthesis
- Research has also focused on using 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for synthesizing CF3-containing aminopropanes, oxazinanes, aziridines, and dioxan-2-ones. This work underscores the utility of azetidin-3-yloxy derivatives in constructing molecules with trifluoromethyl groups, which are of significant interest due to their stability and influence on biological activity (Dao Thi et al., 2018).
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURJCONZNASXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)


![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)
![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)


![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)



